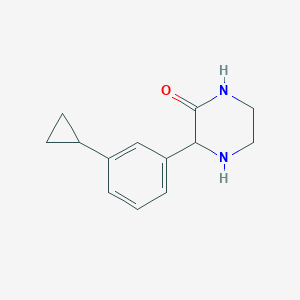

3-(3-Cyclopropylphenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Cyclopropylphenyl)piperazin-2-one is a chemical compound with the molecular formula C13H16N2O. It is a piperazine derivative, characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a piperazin-2-one moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopropylphenyl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of the piperazine ring .

Another approach involves the Ugi reaction, which is a multi-component reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . This method is advantageous due to its simplicity and the ability to generate diverse piperazine derivatives in a single step.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Ugi reaction, due to its efficiency and versatility, is often preferred for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Cyclopropylphenyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles, such as amines or alkyl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antipsychotic and Antidepressant Properties

The compound has been investigated for its potential as an antipsychotic and antidepressant agent. Its piperazine moiety is known to enhance the pharmacokinetic properties of drug substances, making it a valuable scaffold for drug design. Studies suggest that compounds with similar structures can modulate neurotransmitter receptors, particularly serotonin and dopamine receptors, thereby alleviating symptoms associated with psychiatric disorders.

Antihistamine Activity

Research indicates that derivatives of piperazine compounds, including 3-(3-Cyclopropylphenyl)piperazin-2-one, exhibit antihistamine properties. This makes them candidates for developing new treatments for allergic reactions.

Anticonvulsant Effects

Preliminary studies have shown that related compounds exhibit anticonvulsant activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the piperazine ring can lead to enhanced efficacy against seizures .

Biological Research Applications

Antimicrobial and Antiviral Activities

The compound has shown promise in inhibiting the growth of various pathogens, including bacteria and viruses. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential viral replication processes. This property positions it as a potential candidate for developing new antimicrobial agents.

Cancer Research

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The compound's ability to interfere with cellular pathways involved in tumor growth is currently under investigation, indicating its potential in cancer therapy.

Industrial Applications

Synthesis of Agrochemicals

In the industrial sector, this compound serves as an intermediate in synthesizing various agrochemicals and fine chemicals. Its versatility in undergoing chemical transformations makes it a valuable building block in organic synthesis processes.

Table 1: Pharmacological Activities of this compound

Table 2: Comparison with Similar Compounds

| Compound Name | Primary Use | Unique Features |

|---|---|---|

| Aripiprazole | Antipsychotic | Partial agonist at dopamine receptors |

| Quetiapine | Antipsychotic | Broad spectrum activity |

| Indinavir | Antiretroviral | Targets HIV protease |

Mécanisme D'action

The mechanism of action of 3-(3-Cyclopropylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Phenyl)piperazin-2-one: Lacks the cyclopropyl group, which may affect its binding affinity and biological activity.

3-(3-Cyclopropylphenyl)piperidine-2-one: Similar structure but with a piperidine ring instead of a piperazine ring, which can influence its chemical properties and reactivity.

Uniqueness

The presence of the cyclopropyl group in 3-(3-Cyclopropylphenyl)piperazin-2-one imparts unique steric and electronic properties, which can enhance its binding affinity to certain biological targets and improve its overall pharmacological profile .

Activité Biologique

3-(3-Cyclopropylphenyl)piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperazine ring substituted with a cyclopropylphenyl group. The compound can be synthesized through various methods, including the reaction of cyclopropylphenyl derivatives with piperazine under specific conditions.

Antitumor Activity

Research has indicated that derivatives of piperazine compounds exhibit significant antitumor activity. A study highlighted the synthesis of several piperazine derivatives, including this compound, which were evaluated for their ability to inhibit tumor cell proliferation. The results demonstrated that certain modifications to the piperazine structure could enhance cytotoxicity against cancer cell lines .

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal properties. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Dopamine Receptor Interaction

Another significant area of research focuses on the interaction of this compound with dopamine receptors. Preliminary docking studies suggest that derivatives like this compound may act as antagonists or partial agonists at dopamine receptors, particularly D3 receptors. This selectivity could be beneficial in reducing side effects associated with D2 receptor antagonism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Dopamine Receptor Modulation : The compound's affinity for dopamine receptors may modulate neurotransmitter release, impacting mood and behavior.

- Cell Cycle Inhibition : Its antitumor properties may stem from interference with cell cycle progression in cancer cells, leading to apoptosis.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis contributes to its antibacterial effects.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in various cancer models. The findings indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.0 |

| A549 (Lung) | 7.5 |

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial activity was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Propriétés

IUPAC Name |

3-(3-cyclopropylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12(14-6-7-15-13)11-3-1-2-10(8-11)9-4-5-9/h1-3,8-9,12,14H,4-7H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMXRFSCWGNHGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)C3C(=O)NCCN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.